molecular formula C21H19N3O2S B2855759 (E)-3-((2-ethoxyphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile CAS No. 374543-86-9

(E)-3-((2-ethoxyphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile

Cat. No. B2855759
CAS RN: 374543-86-9
M. Wt: 377.46
InChI Key: MOWFQNBCKCGQRX-DTQAZKPQSA-N
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Description

(E)-3-((2-ethoxyphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile, also known as EET, is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is a derivative of epoxyeicosatrienoic acids (EETs), which are lipid mediators that play a critical role in various physiological processes, including inflammation, vascular function, and blood pressure regulation.

Scientific Research Applications

Optical Limiting Properties

(E)-3-((2-ethoxyphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile and related compounds have been studied for their optical limiting properties, which are significant in protecting human eyes and optical sensors from intense light sources. These properties are crucial in optical communications for stabilizing light sources. The research demonstrated that the nonlinearity in the optical properties of these compounds arises from a two-photon absorption process. This finding is supported by density functional theory (DFT) calculations, which reveal how the molecular structure influences optical behaviors, making these compounds suitable for photonic and optoelectronic device applications (Anandan et al., 2018).

Antimicrobial Properties

Compounds structurally related to (E)-3-((2-ethoxyphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile have been explored for their antimicrobial activities. Research has shown that amine-modified polymers, derived from reactions with similar compounds, exhibit increased antimicrobial effectiveness. These properties make them potentially useful in medical applications, especially for creating antimicrobial surfaces or coatings (Aly et al., 2015).

Polymerization Initiators

Studies have also focused on the use of related acrylonitrile compounds as initiators in polymerization processes. These initiators can significantly impact the molecular weight and properties of the polymers produced, influencing their potential applications in various industrial and scientific fields (Li et al., 1991).

Photodynamic Therapy

Compounds with similar structures have been investigated for their potential in photodynamic therapy (PDT). For example, zinc phthalocyanine derivatives, substituted with groups related to (E)-3-((2-ethoxyphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile, show high singlet oxygen quantum yields. These properties are crucial for the effectiveness of PDT in treating cancer, highlighting the potential medical applications of these compounds (Pişkin et al., 2020).

Corrosion Inhibition

The corrosion inhibition properties of compounds structurally similar to (E)-3-((2-ethoxyphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile have been explored. These compounds can effectively protect metals from corrosion in acidic environments, making them valuable in industrial applications where metal longevity is critical (Khaled & Amin, 2009).

properties

IUPAC Name

(E)-3-(2-ethoxyanilino)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-3-26-20-7-5-4-6-18(20)23-13-16(12-22)21-24-19(14-27-21)15-8-10-17(25-2)11-9-15/h4-11,13-14,23H,3H2,1-2H3/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWFQNBCKCGQRX-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-((2-ethoxyphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile

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